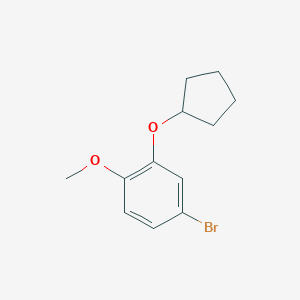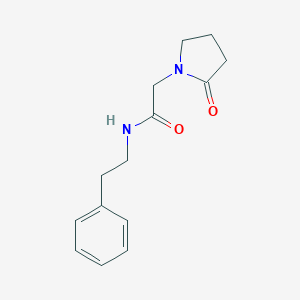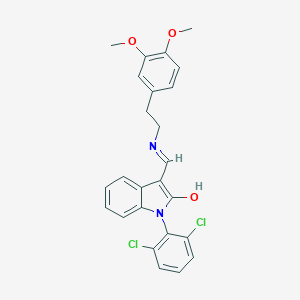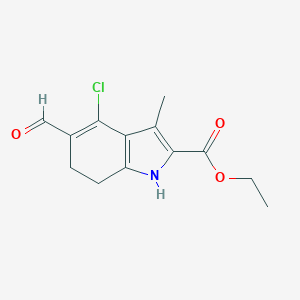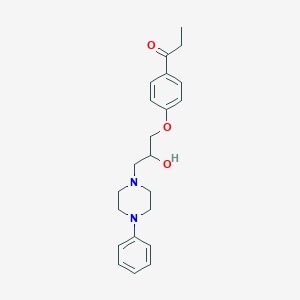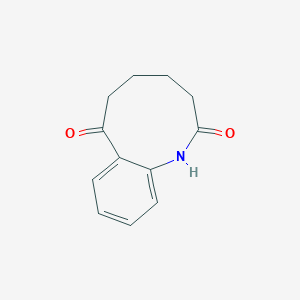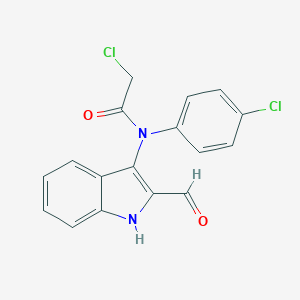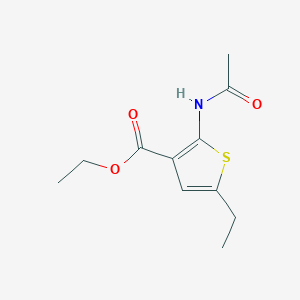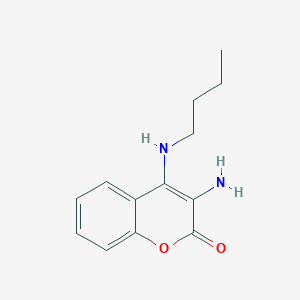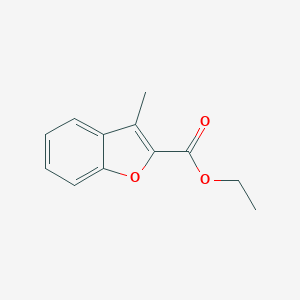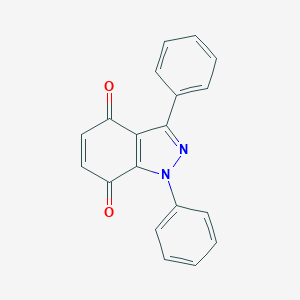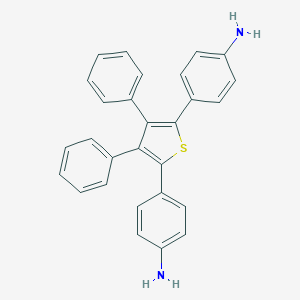
2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene (also known as BDT) is an organic compound that has been used in scientific research for its unique properties. It is a thiophene-based molecule that has been synthesized through various methods. BDT has been found to have potential applications in several areas of scientific research, including material science, organic electronics, and biomedicine.
作用機序
The mechanism of action of BDT is not well understood, but it is believed to be related to its electronic and optical properties. BDT has been found to have a high electron affinity and a low ionization potential, which makes it suitable for use in electronic devices. It has also been found to have a high absorption coefficient, which makes it useful for imaging applications.
生化学的および生理学的効果
BDT has not been extensively studied for its biochemical and physiological effects. However, it has been found to be biocompatible and non-toxic, which makes it suitable for use in biomedical applications. BDT has also been found to have a high photostability, which makes it useful for imaging applications.
実験室実験の利点と制限
One of the main advantages of using BDT in lab experiments is its unique electronic and optical properties, which make it suitable for use in a wide range of applications. BDT is also biocompatible and non-toxic, which makes it suitable for use in biomedical applications. However, one of the limitations of using BDT is its high cost, which can limit its use in some lab experiments.
将来の方向性
There are several future directions for the study of BDT. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of BDT for its potential applications in biomedical imaging and drug delivery systems. Additionally, BDT could be studied for its potential applications in energy storage devices and environmental sensors.
合成法
BDT can be synthesized through various methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. The most common method used for the synthesis of BDT is the Suzuki coupling method, which involves the reaction of 2,5-dibromo-3,4-diphenylthiophene with 4-aminophenylboronic acid in the presence of a palladium catalyst.
科学的研究の応用
BDT has been studied extensively for its potential applications in material science and organic electronics. It has been found to have unique electronic and optical properties that make it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. BDT has also been studied for its potential applications in biomedicine, including drug delivery systems and imaging agents.
特性
CAS番号 |
92996-46-8 |
|---|---|
製品名 |
2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene |
分子式 |
C28H22N2S |
分子量 |
418.6 g/mol |
IUPAC名 |
4-[5-(4-aminophenyl)-3,4-diphenylthiophen-2-yl]aniline |
InChI |
InChI=1S/C28H22N2S/c29-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(31-27)22-13-17-24(30)18-14-22/h1-18H,29-30H2 |
InChIキー |
RQXOOKSFELPROF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
正規SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



